Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid
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Overview
Description
Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes an amino group, a cyanomethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with reagents that introduce the amino and cyanomethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Rel-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid: A similar compound with an aminomethyl group instead of a cyanomethyl group.
Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.
Uniqueness
Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a cyanomethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c8-2-1-5-3-7(9,4-5)6(10)11/h5H,1,3-4,9H2,(H,10,11) |
InChI Key |
JJTVJTIVTAIZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CC#N |
Origin of Product |
United States |
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